molecular formula C5H4F3N3O3 B022503 2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-2-yl)ethanol CAS No. 105480-33-9

2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-2-yl)ethanol

Cat. No.: B022503
CAS No.: 105480-33-9
M. Wt: 211.1 g/mol
InChI Key: YEWGEKSSIJPRRT-UHFFFAOYSA-N
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Description

1H-Imidazole-2-methanol, 4-nitro-alpha-(trifluoromethyl)-(9CI) is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a methanol group attached to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-2-methanol, 4-nitro-alpha-(trifluoromethyl)-(9CI) typically involves multi-step organic reactions. One common method includes the nitration of an imidazole derivative followed by the introduction of the trifluoromethyl group and the methanol group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and fluorination processes. The use of continuous flow reactors and advanced purification techniques ensures the high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-2-methanol, 4-nitro-alpha-(trifluoromethyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imidazole-2-carboxylic acid derivatives.

    Reduction: Formation of 4-amino-imidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

1H-Imidazole-2-methanol, 4-nitro-alpha-(trifluoromethyl)-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-methanol, 4-nitro-alpha-(trifluoromethyl)-(9CI) involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The imidazole ring can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-2-methanol, 4-nitro-(9CI): Lacks the trifluoromethyl group.

    1H-Imidazole-2-methanol, 4-chloro-alpha-(trifluoromethyl)-(9CI): Contains a chloro group instead of a nitro group.

    1H-Imidazole-2-methanol, 4-nitro-alpha-(methyl)-(9CI): Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

1H-Imidazole-2-methanol, 4-nitro-alpha-(trifluoromethyl)-(9CI) is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitro group can participate in redox reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-(5-nitro-1H-imidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O3/c6-5(7,8)3(12)4-9-1-2(10-4)11(13)14/h1,3,12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWGEKSSIJPRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)C(C(F)(F)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543299
Record name 2,2,2-Trifluoro-1-(5-nitro-1H-imidazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105480-33-9
Record name 2,2,2-Trifluoro-1-(5-nitro-1H-imidazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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